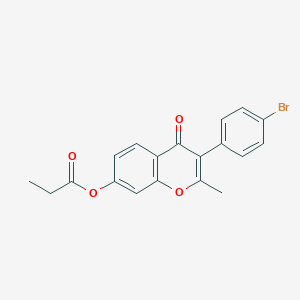
3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl propanoate” is a complex organic molecule. Similar compounds, such as “Ethyl 3-(4-bromophenyl)propionate” and “Methyl 3-(4-bromophenyl)propanoate”, are known and have been described in the literature .
Molecular Structure Analysis
The molecular structure of similar compounds, such as “Methyl 3-(4-bromophenyl)propanoate”, has been analyzed . The molecular formula for this compound is C10H11BrO2 .Physical and Chemical Properties Analysis
For the similar compound “Methyl 3-(4-bromophenyl)propanoate”, the following properties have been reported :Scientific Research Applications
Synthesis and Characterization Techniques
Electrophilic Cyclization Techniques : A study on the electrophilic cyclization with N-Iodosuccinimide, focusing on the preparation of halogenated furans, exemplifies methodologies that might be applicable to synthesizing or modifying the compound of interest. The research discusses techniques for introducing halogen atoms into specific positions on aromatic rings, which could be relevant for synthesizing 3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl propanoate or similar compounds (Sniady et al., 2007).
Asymmetric Methyl Groups : Research into the preparation and detection of chiral methyl groups provides insights into stereochemical considerations in organic synthesis. This could have implications for the synthesis or analysis of this compound, especially if its stereochemistry influences its scientific applications (Lüthy et al., 1969).
Potential Applications in Material Science and Chemistry
Organoboranes in Synthesis : The synthesis of ω-(4-bromophenyl)alkanoic acids and their borylation showcases the use of organoboranes in creating compounds with specific functional groups. This could hint at methods for functionalizing or derivatizing the compound for various scientific applications, such as in material science or as intermediates in organic synthesis (Zaidlewicz & Wolan, 2002).
Antimicrobial Activity : Although not directly related, research on bromophenol derivatives from marine algae and their antimicrobial activities provides an example of how structurally related compounds can exhibit biological properties. Such studies could inspire research into the biological or antimicrobial properties of this compound (Zhao et al., 2004).
Safety and Hazards
Future Directions
Given the lack of specific information on “3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl propanoate”, future research could focus on its synthesis, characterization, and potential applications. It would also be interesting to study its biological activity, as similar compounds have shown diverse biological activities .
Properties
IUPAC Name |
[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO4/c1-3-17(21)24-14-8-9-15-16(10-14)23-11(2)18(19(15)22)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTRLAIFRPSJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
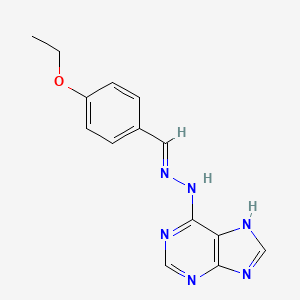
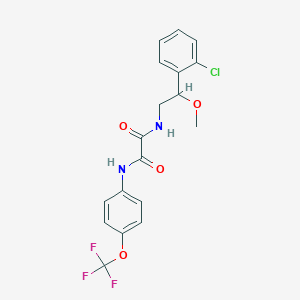
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2708096.png)
![2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2708097.png)

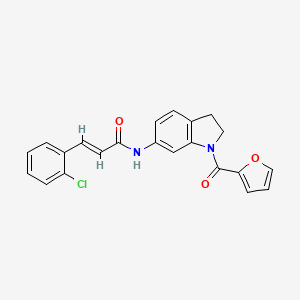
![Methyl 2-amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2708101.png)
![7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride](/img/structure/B2708102.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2708103.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2708104.png)
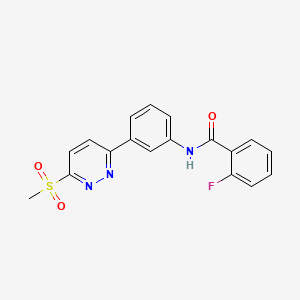
![N-Ethyl-N-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]prop-2-enamide](/img/structure/B2708108.png)
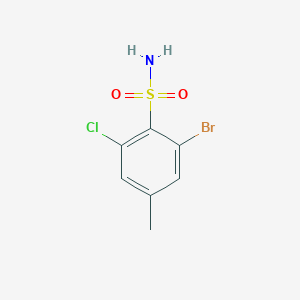
![6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2708112.png)
